molecular formula C15H10Cl3NO2 B8570579 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol CAS No. 83364-02-7

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol

Cat. No. B8570579
Key on ui cas rn: 83364-02-7
M. Wt: 342.6 g/mol
InChI Key: JIZOOVJBLLJTPW-UHFFFAOYSA-N
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Patent
US04661511

Procedure details

3.4 ml (35 mmole) of BBr3 were added with a syringe to a solution of 3.0 grams of 1-methyl-2-(2,6-dichloro-4-methoxy-phenyl)-4-chloro-6-methoxy-indole in 50 ml of water free methylene chloride at -70° C. After 30 minutes the cold bath was removed and the mixture was stirred overnight. The reaction mixture under ice cooling was carefully poured into a saturated aqueous sodium bicarbonate solution. The precipitate was filtered off with suction, washed with water and reprecipitated from methanol/water. Yield: 2.4 grams.
Name
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
1-methyl-2-(2,6-dichloro-4-methoxy-phenyl)-4-chloro-6-methoxy-indole
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[CH3:5][N:6]1[C:14]2[C:9](=[C:10]([Cl:17])[CH:11]=[C:12]([O:15]C)[CH:13]=2)[CH:8]=[C:7]1[C:18]1[C:23]([Cl:24])=[CH:22][C:21]([O:25]C)=[CH:20][C:19]=1[Cl:27]>O>[CH3:5][N:6]1[C:14]2[C:9](=[C:10]([Cl:17])[CH:11]=[C:12]([OH:15])[CH:13]=2)[CH:8]=[C:7]1[C:18]1[C:19]([Cl:27])=[CH:20][C:21]([OH:25])=[CH:22][C:23]=1[Cl:24]

Inputs

Step One
Name
Quantity
3.4 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
1-methyl-2-(2,6-dichloro-4-methoxy-phenyl)-4-chloro-6-methoxy-indole
Quantity
3 g
Type
reactant
Smiles
CN1C(=CC2=C(C=C(C=C12)OC)Cl)C1=C(C=C(C=C1Cl)OC)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 minutes the cold bath was removed
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction mixture under ice cooling was carefully poured into a saturated aqueous sodium bicarbonate solution
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
reprecipitated from methanol/water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CN1C(=CC2=C(C=C(C=C12)O)Cl)C1=C(C=C(C=C1Cl)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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